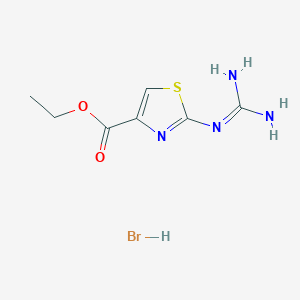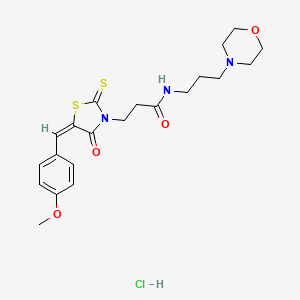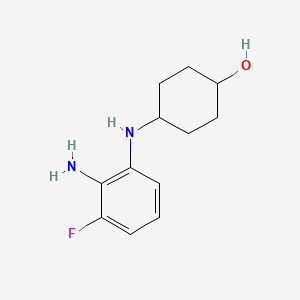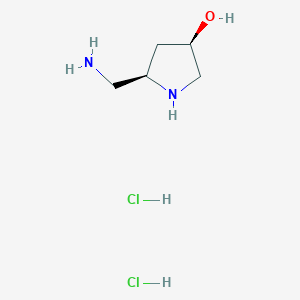![molecular formula C21H28N2OS B2598629 2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide CAS No. 1428362-76-8](/img/structure/B2598629.png)
2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide is a useful research compound. Its molecular formula is C21H28N2OS and its molecular weight is 356.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Characterization and Biological Matrices Analysis
Research by De Paoli et al. (2013) detailed the analytical profiles of psychoactive arylcyclohexylamines, which share structural similarities with 2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide. This study developed and validated an analysis method for these compounds in blood, urine, and vitreous humor, demonstrating the compound's detectability in biological matrices, which is crucial for forensic and toxicological analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Evaluation of Aromatase Inhibitors
Hartmann and Batzl (1986) explored the synthesis and biological evaluation of compounds structurally related to this compound as aromatase inhibitors. These compounds showed strong inhibition of human placental aromatase, suggesting potential for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Development of CCR2 Antagonists
Butora et al. (2006) identified a novel class of CCR2 receptor antagonists through systematic examination of the central aromatic portion of lead compounds. These antagonists, which include structural elements similar to this compound, showed high binding affinity and selectivity, indicating their potential for in vivo evaluation in treating various diseases related to the CCR2 receptor (Butora, Morriello, Kothandaraman, Guiadeen, Pasternak, Parsons, Maccoss, Vicario, Cascieri, & Yang, 2006).
Anticonvulsant Activity of Hybrid Compounds
Kamiński et al. (2015) synthesized a library of hybrid anticonvulsant agents combining chemical fragments of known antiepileptic drugs with structures akin to this compound. These hybrids displayed broad spectra of activity across preclinical seizure models, showcasing their potential as novel antiepileptic agents (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Antiulcer and Gastric Acid Antisecretory Activity
Ueda et al. (1991) studied N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, closely related to the chemical structure , for their antisecretory activity against histamine-induced gastric acid secretion. These compounds demonstrated significant activity, highlighting their potential as antiulcer agents (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Mechanism of Action
Target of action
The compound “2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide” contains a piperidine ring, which is a common structural motif in many bioactive molecules. Piperidine derivatives have been known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes .
Mode of action
The exact mode of action would depend on the specific target that this compound interacts with. Generally, it could act as an agonist (activator), antagonist (blocker), or modulator of its target, leading to changes in the target’s activity .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Based on its structure, it could potentially influence pathways involving neurotransmission, inflammation, or other cellular processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, formulation, and route of administration. Piperidine derivatives are generally well-absorbed and can cross biological membranes .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could potentially alter cellular signaling, gene expression, or other cellular processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound might exhibit different activities in different tissue types or under different physiological conditions .
Properties
IUPAC Name |
2-phenyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS/c1-2-19(17-7-4-3-5-8-17)21(24)22-12-15-23-13-10-18(11-14-23)20-9-6-16-25-20/h3-9,16,18-19H,2,10-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIPNGZVBIQWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2598552.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2598553.png)
![1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598556.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2598557.png)
![(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2598560.png)
![1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2598561.png)


![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine](/img/structure/B2598564.png)

![3-[Acetyl(cyclohexyl)amino]propanoic acid](/img/structure/B2598568.png)

